![molecular formula C17H17NO6S2 B2624417 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853903-92-1](/img/structure/B2624417.png)
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is an intriguing compound within the realm of organic chemistry It is characterized by its complex structure, which includes a thiazolidine ring, a phenyl group, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid typically involves the condensation of ethoxybenzaldehyde with a thiazolidine-2,4-dione derivative under appropriate reaction conditions. The reaction often requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes, with optimization for large-scale reactions. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. Industrial synthesis may also incorporate continuous flow processes to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid can undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its reactivity.
Reduction: : Reduction reactions can convert certain groups within the molecule to their respective reduced forms.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions: Reagents commonly used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituting agents: : Halogens (bromine, chlorine), alkylating agents (alkyl halides)
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield an aldehyde or carboxylic acid derivative, while substitution could introduce halogens or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is studied for its potential to serve as a building block for more complex molecules. Its unique reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe or a starting point for drug discovery. Its structural features enable interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, the compound's potential therapeutic properties are examined. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases such as cancer, diabetes, and inflammation.
Industry: Industrially, the compound may find applications in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance characteristics.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes. The exact mechanism of action depends on the specific target and the nature of the interaction.
Pathways Involved: The pathways involved may include:
Enzyme inhibition: : The compound may inhibit the activity of key enzymes involved in metabolic or signaling pathways.
Receptor modulation: : It may bind to and modulate the activity of cell surface or intracellular receptors, affecting downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds:
Thiazolidinediones: : Compounds with a similar thiazolidine ring structure.
Phenyl derivatives: : Compounds containing a phenyl group with various substituents.
Dicarboxylic acids: : Compounds with two carboxyl groups, similar to the pentanedioic acid moiety.
Uniqueness: The uniqueness of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid lies in its combined structural features, which allow for diverse reactivity and potential applications in multiple fields. Its specific arrangement of functional groups and the resulting chemical properties distinguish it from other compounds in its class.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S2/c1-2-24-11-5-3-10(4-6-11)9-13-15(21)18(17(25)26-13)12(16(22)23)7-8-14(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOXPYVHSYZXEK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2624335.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)
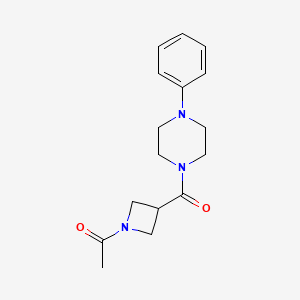
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)
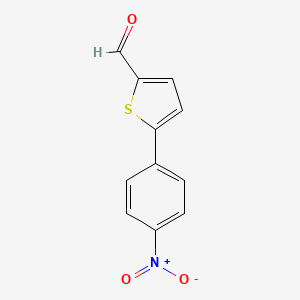
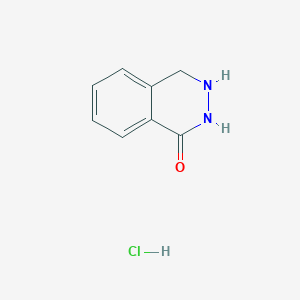
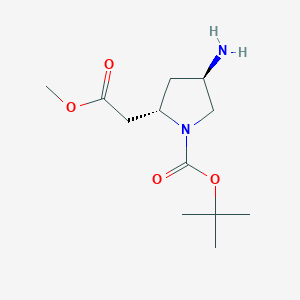
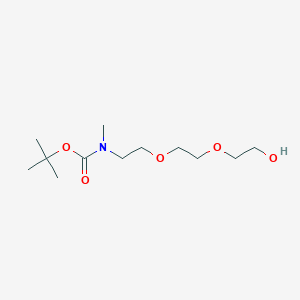
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
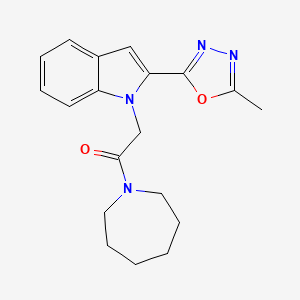
![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
